![molecular formula C10H8ClN3 B1400918 5-(2-Chlorophenyl)pyrazin-2-amine CAS No. 71553-78-1](/img/structure/B1400918.png)
5-(2-Chlorophenyl)pyrazin-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation in Cancer Research
A study by Zhang et al. (2008) focused on synthesizing novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which included compounds structurally related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research showed that these compounds could inhibit the growth of A549 lung cancer cells, suggesting potential applications in cancer treatment.
Exploration in Organic Optoelectronic Materials
Meti et al. (2017) conducted a study on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are structurally related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research, documented in RSC Advances, highlighted the potential of these compounds in organic optoelectronic materials due to their favorable optical and thermal properties.
Antimycobacterial and Antifungal Properties
The study by Doležal et al. (2010) synthesized pyrazinamide analogues, which included compounds similar to 5-(2-chlorophenyl)pyrazin-2-amine. These compounds exhibited significant antimycobacterial and antifungal activities, indicating their potential use in treating infections.
Synthesis and Antitubercular Bioactivity
Wati et al. (2020) explored the synthesis of pyrazinamide analogues using a modified method, producing compounds related to 5-(2-chlorophenyl)pyrazin-2-amine. Their research, published in Medicinal Chemistry Research, showed these analogues' potential in antitubercular treatment.
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have shown activity on kinase inhibition
Mode of Action
It is suggested that similar compounds may interact with their targets, such as kinases, to inhibit their activity . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect pathways regulated by these kinases, leading to downstream effects on cell growth and proliferation.
Result of Action
Given the potential kinase inhibitory activity of similar compounds , it is plausible that 5-(2-Chlorophenyl)pyrazin-2-amine could affect cell growth and proliferation.
properties
IUPAC Name |
5-(2-chlorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXHWIYHGKDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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